![molecular formula C9H14N2O2 B2563659 1-Isobutyl-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1486650-44-5](/img/structure/B2563659.png)
1-Isobutyl-3-methyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Isobutyl-3-methyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C9H14N2O2 . It is a solid substance . The IUPAC name for this compound is 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid .
Synthesis Analysis
The synthesis of pyrazole derivatives has been described in various studies . One method involves the condensation of a chalcone with p - ((t -butyl)phenyl)hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate . Another method involves the separation of the crude product by silica gel column chromatography with petroleum ether-ethyl acetate .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C9H14N2O2 . The molecular weight of this compound is 182.22 .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 182.22 .
Scientific Research Applications
Synthesis and Structural Diversity
1-Isobutyl-3-methyl-1H-pyrazole-5-carboxylic acid and its derivatives play a crucial role in the synthesis and structural diversity of metal coordination polymers. These compounds, through a two-step process from their ethyl esters, serve as bridging ligands to assemble with zinc (Zn) and cadmium (Cd) ions, resulting in chiral and achiral coordination polymers. Such polymers exhibit unique properties, including thermal and luminescence behaviors, and form complex structures like 1D coordination chains and 3D supramolecular networks, which are influenced by the conformation of the ligands and the nature of the metal ions. These findings highlight the potential of pyrazole-5-carboxylic acid derivatives in the design of novel coordination compounds with specific structural and functional properties (Cheng et al., 2017).
Coordination Complexes and Crystal Structures
The reactivity of this compound derivatives with transition metals like copper (Cu) and cobalt (Co) leads to the formation of mononuclear chelate complexes. These complexes are characterized by their 2D hydrogen-bonded networks, which can include or exclude water molecules within their lattice. Such studies not only provide insights into the crystallization properties of these organic molecules but also contribute to the understanding of their coordination behavior, offering a pathway to synthesize compounds with potential applications in catalysis and materials science (Radi et al., 2015).
Solid-Phase Syntheses and Chemical Transformations
This compound is integral to versatile and efficient solid-phase syntheses of pyrazoles and isoxazoles. This approach involves condensation, cyclization, and activation steps, yielding highly substituted products with excellent yields and purities. Such methodologies demonstrate the compound's utility in facilitating straightforward syntheses of complex heterocyclic structures, which are valuable in various chemical research and development contexts (Shen et al., 2000).
Luminescence Properties
The study of transition metal complexes with uncoordinated carboxyl groups derived from this compound and its isomers has unveiled their luminescence properties. These complexes, through their synthesis and characterization, display dual-emissive luminescence in the solid state at room temperature. Such properties are significant for applications in sensing, imaging, and optoelectronic devices, demonstrating the role of pyrazole derivatives in the development of functional materials with advanced optical characteristics (Su et al., 2014).
Antimicrobial Activity
Pyrazole derivatives, including those related to this compound, have been investigated for their antimicrobial activity. Studies on substituted isosteres of pyridine- and pyrazinecarboxylic acids against Mycobacterium tuberculosis indicate that these compounds, by acting as carboxylic acid isosteres, exhibit potent antimycobacterial activity. Such research underscores the potential of pyrazole-based compounds in the development of new antimicrobial agents, contributing to the fight against tuberculosis and other bacterial infections (Gezginci et al., 1998).
Safety and Hazards
properties
IUPAC Name |
5-methyl-2-(2-methylpropyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)5-11-8(9(12)13)4-7(3)10-11/h4,6H,5H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYOPEQPQYGALU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.